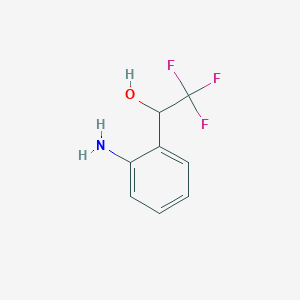

1-(2-氨基苯基)-2,2,2-三氟乙醇

描述

The compound “1-(2-Aminophenyl)-2,2,2-trifluoroethanol” appears to contain an amino group (-NH2) attached to a phenyl ring, and a trifluoroethanol group (-CF3OH). The presence of these functional groups could give the compound certain chemical properties, such as the ability to form hydrogen bonds .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the phenyl ring, the amino group, and the trifluoroethanol group. These groups could potentially engage in various intra- and intermolecular interactions .Chemical Reactions Analysis

The amino group and the trifluoroethanol group in the compound are both reactive and could participate in various chemical reactions. For example, the amino group can act as a nucleophile in substitution reactions, while the trifluoroethanol group can potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar trifluoroethanol group could make the compound soluble in polar solvents .科学研究应用

Boronic Acid-Based Sensing Systems

Boronic acids, including 1-(2-aminophenyl)-2,2,2-trifluoroethanol, are increasingly utilized in diverse research areas. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) enable their utility in various sensing applications. These applications can be either homogeneous assays or heterogeneous detection methods. Boronic acids have been employed in biosensors, environmental monitoring, and medical diagnostics .

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

1-(2-Aminophenyl)-2,2,2-trifluoroethanol participates in the synthesis of 4-substituted pyrrolo[1,2-a]quinoxaline derivatives. These compounds have potential applications in drug discovery, as they exhibit interesting biological activities .

Hydroamination-Triggered Cyclization Reactions

In Pt(IV)-catalyzed reactions, 1-(2-aminophenyl)-2,2,2-trifluoroethanol can undergo hydroamination-triggered cyclization to yield fused pyrrolo[1,2-a]quinoxalines. These heterocyclic structures are valuable in medicinal chemistry and materials science .

Cell Wall Research and Pectin Interaction

Unrestricted diffusion of molecules through plant cell walls is limited by the pore size of the primary cell wall, which is defined by pectins. Calcium ions (Ca^2+) stabilize pectin structures, influencing cell wall properties. While not directly related to 1-(2-aminophenyl)-2,2,2-trifluoroethanol, understanding cell wall components and their interactions is crucial for plant biology and biotechnology .

Protein Manipulation and Cell Labeling

Boronic acids, including our compound of interest, have found applications in protein manipulation and cell labeling. Researchers use them to study protein-protein interactions, enzyme inhibition, and cellular processes. These applications contribute to our understanding of biological systems and drug development .

Electrophoresis of Glycated Molecules

Researchers have employed boronic acids for the electrophoresis of glycated molecules. This technique allows the separation and analysis of glycated proteins, which are relevant in diabetes research and clinical diagnostics .

作用机制

Target of Action

Compounds with similar structures have been reported to interact with various biological targets

Mode of Action

It’s plausible that the compound interacts with its targets through a mechanism similar to other aminophenyl compounds The compound may bind to its targets, leading to changes in their function or activity

Biochemical Pathways

It’s possible that the compound could influence various biochemical pathways based on its structural similarity to other aminophenyl compounds . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Based on its structural similarity to other aminophenyl compounds, it’s plausible that the compound could exert various effects at the molecular and cellular levels

未来方向

属性

IUPAC Name |

1-(2-aminophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYKEXQUMCFNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)-2,2,2-trifluoroethanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)